molecular formula C17H13Cl3O4 B12459251 3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid

3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid

Cat. No.: B12459251
M. Wt: 387.6 g/mol
InChI Key: OMVFRPDMPKNDCX-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid is a complex organic compound that features a combination of chloro, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with methoxybenzyl chloride under basic conditions to form the intermediate 2,4-dichlorophenyl methoxybenzyl ether. This intermediate is then subjected to further reactions, including chlorination and methoxylation, to introduce the chloro and methoxy groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of chloro, methoxy, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13Cl3O4

Molecular Weight

387.6 g/mol

IUPAC Name

3-[2-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H13Cl3O4/c1-23-15-6-10(3-5-17(21)22)14(20)8-16(15)24-9-11-2-4-12(18)7-13(11)19/h2-8H,9H2,1H3,(H,21,22)

InChI Key

OMVFRPDMPKNDCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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